1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole
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Overview
Description
1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitro group, a methyl group, and a phenyl-triazole-sulfanyl moiety
Preparation Methods
The synthesis of 1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents.
Sulfur Introduction: The sulfanyl group can be introduced through thiolation reactions, often using thiols or disulfides.
Phenyl Substitution: The phenyl group can be introduced via coupling reactions such as Suzuki or Heck coupling.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The triazole ring can undergo coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include nitric acid, hydrogen gas, palladium catalysts, and various thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole include other triazole derivatives such as:
1-Methyl-3-nitro-1,2,4-triazole: Lacks the phenyl-sulfanyl substitution.
1-Phenyl-3-nitro-1,2,4-triazole: Lacks the methyl and sulfanyl substitutions.
3-Nitro-1,2,4-triazole: Lacks both the methyl and phenyl-sulfanyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2S/c1-16-11(14-9(15-16)18(19)20)21-10-12-7-13-17(10)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELXTSLSZAGDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NC=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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